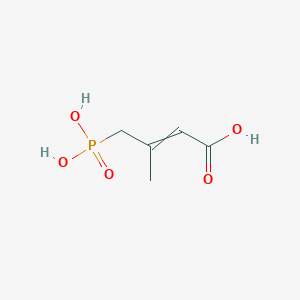

3-Methyl-4-phosphonobut-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

65771-97-3 |

|---|---|

Molecular Formula |

C5H9O5P |

Molecular Weight |

180.10 g/mol |

IUPAC Name |

3-methyl-4-phosphonobut-2-enoic acid |

InChI |

InChI=1S/C5H9O5P/c1-4(2-5(6)7)3-11(8,9)10/h2H,3H2,1H3,(H,6,7)(H2,8,9,10) |

InChI Key |

OETMAOGOSNRWQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)O)CP(=O)(O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 4 Phosphonobut 2 Enoic Acid

Stereoselective Synthesis Strategies and Asymmetric Approaches

Achieving stereocontrol in the synthesis of 3-Methyl-4-phosphonobut-2-enoic acid is crucial, particularly concerning the geometry of the carbon-carbon double bond. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective formation of alkenes, often favoring the formation of the (E)-isomer. thieme-connect.comalfa-chemistry.com The reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound.

In the context of this compound, an asymmetric HWE reaction could be employed to introduce chirality. This can be achieved through the use of chiral phosphonate (B1237965) reagents or by employing an external chiral ligand. nih.govtandfonline.comtandfonline.com For instance, a chiral auxiliary attached to the phosphonate reagent can influence the facial selectivity of the addition to the aldehyde, leading to a diastereoselective outcome. acs.org Subsequent removal of the auxiliary would yield the enantioenriched product.

Another approach involves the use of chiral catalysts in Wittig-type reactions. thieme-connect.comacs.org While the classic Wittig reaction often provides lower (E)-selectivity compared to the HWE reaction, the development of catalytic asymmetric variants has expanded its utility. researchgate.netorganic-chemistry.org Chiral catalysts, such as chiral phosphines or hydrogen-bond donors, can create a chiral environment around the reacting species, influencing the stereochemical outcome of the olefination.

The enantioselective synthesis of related α-hydroxy phosphonates has been achieved through organocatalytic cross-aldol reactions of α-ketophosphonates and ketones. nih.gov This highlights the potential of organocatalysis in constructing chiral phosphonate-containing molecules.

Below is a table summarizing potential stereoselective approaches:

| Method | Key Feature | Potential Outcome | Reference |

| Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction | Use of a chiral phosphonate reagent or an external chiral ligand. | High (E)-selectivity and enantiocontrol. | nih.govtandfonline.com |

| Catalytic Asymmetric Wittig Reaction | Employment of a chiral catalyst (e.g., chiral phosphine). | Formation of enantioenriched axially chiral olefins. | thieme-connect.com |

| Organocatalytic Aldol Reaction | Use of chiral organocatalysts with α-ketophosphonate precursors. | Synthesis of optically active tertiary α-hydroxyphosphonates. | nih.gov |

Novel Phosphorylation Techniques for But-2-enoic Acid Scaffolds

The introduction of the phosphonate group onto the but-2-enoic acid scaffold is a key step in the synthesis of this compound. Traditional methods for forming carbon-phosphorus bonds, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, are effective but can sometimes require harsh conditions.

More recent advancements in phosphorylation chemistry offer milder and more versatile alternatives. Palladium-catalyzed hydrophosphinylation of allenes with phosphine (B1218219) oxides provides access to chiral allylic phosphine oxides, which could be precursors to the target molecule. researchgate.net Furthermore, the catalytic asymmetric synthesis of C-chiral phosphonates can be achieved through various methods, including the addition of phosphorus nucleophiles to C=X compounds. mdpi.com

Visible-light-driven phosphonoalkylation of alkenes has emerged as a novel, transition-metal-free method for constructing organophosphorus compounds under mild conditions. bohrium.com This approach could potentially be adapted for the phosphorylation of a suitable butenoic acid precursor.

Enantioselective phosphorylation of alkenes represents a direct route to chiral phosphonates. nih.govnih.govrsc.org This can be achieved through the use of chiral catalysts that can differentiate between the two faces of the double bond.

A summary of novel phosphorylation techniques is presented in the table below:

| Technique | Description | Advantages | Reference |

| Palladium-Catalyzed Hydrophosphinylation | Addition of a P-H bond across a C=C double bond catalyzed by a palladium complex. | High efficiency and potential for enantioselectivity. | researchgate.net |

| Visible-Light-Driven Phosphonoalkylation | Use of visible light to initiate a radical reaction leading to C-P bond formation. | Mild, transition-metal-free conditions. | bohrium.com |

| Enantioselective Alkene Phosphorylation | Direct addition of a phosphorus nucleophile to an alkene in the presence of a chiral catalyst. | Direct access to chiral phosphonates. | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. youtube.com For the synthesis of this compound, several green chemistry strategies can be employed.

The use of greener solvents is a key consideration. acs.org Solvents derived from renewable resources, such as ethanol (B145695) or ethyl lactate, or those with low toxicity and high biodegradability, are preferred over traditional volatile organic compounds. youtube.com In some cases, solvent-free reaction conditions, such as mechanosynthesis (ball-milling), can be employed for reactions like the HWE olefination. researchgate.net

Phase-transfer catalysis (PTC) is another green technique that can be applied to phosphorus chemistry. researchgate.nettandfonline.com PTC allows for reactions between reactants in different phases (e.g., aqueous and organic), often eliminating the need for anhydrous or toxic organic solvents. nbinno.com Chiral phase-transfer catalysts can also be used to achieve asymmetric synthesis. researchgate.net

The development of phosphorylation methods that use water as a solvent and non-toxic reagents, such as the phosphoric acid-urea system for cellulose (B213188) phosphorylation, provides a blueprint for greener approaches to synthesizing organophosphorus compounds. nih.gov

The following table outlines some green chemistry approaches:

| Principle | Application | Benefit | Reference |

| Use of Greener Solvents | Employing bio-based or biodegradable solvents like ethanol or ethyl lactate. | Reduced environmental impact and toxicity. | youtube.com |

| Solvent-Free Reactions | Performing reactions like the HWE olefination using mechanochemistry. | Elimination of solvent waste and often faster reaction times. | researchgate.net |

| Phase-Transfer Catalysis (PTC) | Utilizing PTC for phosphorylation reactions to avoid hazardous solvents. | Milder reaction conditions and reduced use of organic solvents. | researchgate.nettandfonline.com |

| Use of Benign Reagents | Adopting phosphorylation methods that use water and non-toxic reagents. | Enhanced safety and reduced environmental pollution. | nih.gov |

Optimization of Reaction Conditions and Yields

Maximizing the yield and efficiency of the synthesis of this compound requires careful optimization of reaction conditions. For key steps like the Horner-Wadsworth-Emmons reaction, several factors can be tuned to improve the outcome.

The choice of base, solvent, and reaction temperature can significantly influence the stereoselectivity and yield of the HWE reaction. researchgate.netwikipedia.orgnih.gov For example, the use of lithium salts tends to favor (E)-alkene formation more than potassium or sodium salts. wikipedia.org Similarly, higher reaction temperatures can also increase the proportion of the (E)-isomer.

Systematic studies on the HWE reaction have shown that even small changes in the structure of the phosphonate or the aldehyde can have a cumulative effect on the stereochemical outcome. wikipedia.org High-throughput screening of reaction conditions can be a powerful tool for rapidly identifying the optimal parameters for a given transformation.

The table below provides examples of parameters that can be optimized for the HWE reaction:

| Parameter | Effect on HWE Reaction | Typical Conditions | Reference |

| Base | Influences reactivity and stereoselectivity. | NaH, KHMDS, LiCl/DBU | researchgate.netnih.gov |

| Solvent | Affects solubility and reaction rate. | THF, DMF, Acetonitrile (B52724) | researchgate.net |

| Temperature | Can alter the E/Z ratio of the product. | -78 °C to room temperature | wikipedia.org |

| Cation | The counterion of the base can impact stereoselectivity. | Li+, Na+, K+ | wikipedia.org |

Total Synthesis and Semisynthesis Approaches

The construction of this compound can be approached through either a total synthesis or a semisynthetic route, depending on the availability of starting materials. Phosphonate natural products are a diverse class of compounds, and insights from their synthesis can be applied to the target molecule. nih.govnih.govillinois.edupnas.organnualreviews.org

A total synthesis would involve the construction of the molecule from simple, commercially available precursors. A plausible retrosynthetic analysis would disconnect the molecule at the double bond, suggesting an HWE reaction between a phosphonate-containing fragment and a methyl-substituted α-keto acid derivative. Alternatively, the C-P bond could be formed at a later stage on a pre-formed butenoic acid scaffold.

A semisynthetic approach would start from a more complex, naturally occurring or readily available starting material that already contains a significant portion of the target molecule's framework. For instance, a substituted butenoic acid could be functionalized with a phosphonate group. wikipedia.org Recent advances in C-H functionalization have enabled the efficient modification of complex molecules, which could be applied in a semisynthetic strategy. nih.gov

Elucidation of Stereochemical Configuration and Conformational Analysis

Spectroscopic Methodologies for Isomer Discrimination

Advanced spectroscopic techniques are indispensable for distinguishing between the geometric isomers (E and Z) of 3-Methyl-4-phosphonobut-2-enoic acid and for determining the absolute configuration of its chiral derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ³¹P nuclei, is a powerful tool for differentiating between the E and Z isomers. The spatial arrangement of substituents around the double bond influences the chemical shifts and coupling constants.

¹H NMR: The chemical shift of the vinyl proton and the protons of the methyl and phosphonomethyl groups are distinct for each isomer. Furthermore, the through-space nuclear Overhauser effect (NOE) can be used to unambiguously determine the geometry. For the Z isomer, an NOE would be expected between the methyl group and the vinyl proton, whereas for the E isomer, an NOE might be observed between the methyl group and the methylene (B1212753) protons of the phosphono group.

¹³C NMR: The chemical shifts of the carbon atoms in the double bond and the methyl group are sensitive to the isomeric form.

³¹P NMR: The phosphorus nucleus has a distinct chemical shift for each isomer, providing a clear method for their identification and quantification in a mixture. nih.govresearchgate.net

Hypothetical NMR Data for E/Z Isomers of this compound

| Nucleus | Parameter | E-Isomer | Z-Isomer |

| ¹H | δ (vinyl-H) | ~6.5 ppm | ~5.8 ppm |

| δ (CH₃) | ~2.1 ppm | ~1.9 ppm | |

| ³J(P,H) | ~22 Hz | ~18 Hz | |

| ¹³C | δ (C=) | ~130 ppm | ~128 ppm |

| δ (CH₃) | ~18 ppm | ~25 ppm | |

| ³¹P | δ | ~20 ppm | ~18 ppm |

Note: This table contains hypothetical data based on typical values for similar compounds.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govhindsinstruments.com This technique is particularly valuable for determining the absolute configuration of chiral derivatives of this compound, where the phosphorus atom becomes a stereocenter (a P-chiral center). By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., R or S) using computational methods, the absolute configuration can be unambiguously assigned. nih.govresearchgate.net VCD has become a method of choice for this purpose, as it does not require crystallization of the sample. nih.govresearchgate.net

Computational Approaches to Conformational Space Exploration

Computational chemistry provides deep insights into the conformational preferences of this compound. Methods such as Density Functional Theory (DFT) are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. researchgate.netmdpi.com

This analysis is crucial for understanding which shapes the molecule is likely to adopt in solution. For both the E and Z isomers, rotations around the C-C and C-P single bonds can lead to several local energy minima. Computational studies can determine the relative energies of these conformers, which are influenced by factors such as steric hindrance and intramolecular hydrogen bonding. researchgate.net The results of these calculations are essential for interpreting experimental spectroscopic data, as the observed spectra are often a population-weighted average of the spectra of the individual conformers present at equilibrium.

Hypothetical Relative Energies of Conformers for (E)-3-Methyl-4-phosphonobut-2-enoic acid

| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C-C-P=O) | Relative Energy (kcal/mol) |

| 1 | ~0° (s-cis) | ~180° (anti) | 0.00 |

| 2 | ~0° (s-cis) | ~60° (gauche) | 1.25 |

| 3 | ~180° (s-trans) | ~180° (anti) | 0.85 |

| 4 | ~180° (s-trans) | ~60° (gauche) | 2.10 |

Note: This table contains hypothetical data to illustrate the output of computational conformational analysis.

Chirality and Enantiomeric Purity Assessment in Derivatives

While this compound itself is achiral, its derivatives can be made chiral. For example, esterification of the phosphonic acid with two different alcohols would create a P-chiral center. Such chiral phosphonates are of significant interest in various fields. mdpi.com

The assessment of enantiomeric purity is a critical step after the synthesis or resolution of these chiral derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for separating enantiomers. researchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netsigmaaldrich.com By comparing the peak areas in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately determined. researchgate.net

NMR with Chiral Solvating Agents

Another powerful method for determining enantiomeric purity is NMR spectroscopy in the presence of a chiral solvating agent (CSA). rsc.orgrsc.org The CSA forms transient diastereomeric complexes with the enantiomers of the chiral phosphonate (B1237965) derivative. These diastereomeric complexes have slightly different magnetic environments, which can lead to separate signals for the two enantiomers in the ¹H or, more commonly, the ³¹P NMR spectrum. nih.govresearchgate.net The integration of these signals allows for the direct calculation of the enantiomeric ratio. nih.govlookchem.com

Chemical Reactivity and Mechanistic Studies of 3 Methyl 4 Phosphonobut 2 Enoic Acid

Reactivity at the Unsaturated Carbon-Carbon Bond

The carbon-carbon double bond in 3-methyl-4-phosphonobut-2-enoic acid is part of an α,β-unsaturated carbonyl system, which significantly influences its reactivity. This conjugation results in a polarized double bond, making it susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition: In the presence of electrophiles, such as hydrogen halides (HX), the π electrons of the double bond can act as a nucleophile. libretexts.org The reaction is expected to proceed through a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the less substituted carbon atom of the double bond, leading to the formation of a more stable carbocation at the more substituted position. The subsequent attack by the nucleophile (e.g., X⁻) on the carbocation completes the addition reaction. libretexts.org

Nucleophilic Addition (Michael Addition): The electron-withdrawing nature of the adjacent carboxylic acid and phosphonate (B1237965) groups makes the β-carbon of the double bond electrophilic. This allows for 1,4-conjugate addition, also known as the Michael reaction, with various nucleophiles.

Cycloaddition Reactions: The double bond in this compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The reactivity in these [4+2] cycloadditions is influenced by the electron-withdrawing substituents. mdpi.comdtu.dk Formal [3+2] and [4+3] cycloadditions are also conceivable with appropriate reaction partners and catalysts. nih.govnih.gov

Chemical Transformations Involving the Phosphonate Moiety

The phosphonate group is a key functional feature of this compound, and its reactivity is centered around the phosphorus atom and the P-C and P-O bonds.

Hydrolysis of Phosphonate Esters: If the phosphonate group is in its ester form (dialkyl phosphonate), it can be hydrolyzed to the corresponding phosphonic acid under both acidic and basic conditions. wikipedia.org Acid-catalyzed hydrolysis typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. The reaction often requires heating with concentrated mineral acids like hydrochloric acid. nih.govbeilstein-journals.org Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom.

Dealkylation of Phosphonate Esters: A milder method for converting phosphonate esters to phosphonic acids involves dealkylation using silyl (B83357) halides, most commonly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). nih.govbeilstein-journals.orgresearchgate.net This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions. The reaction proceeds through the formation of a silyl ester intermediate, which is then readily hydrolyzed. google.com

Carbon-Phosphorus Bond Cleavage: The carbon-phosphorus (C-P) bond is generally stable; however, its cleavage can be achieved under aggressive reaction conditions. wikipedia.org This transformation is of interest in understanding the biodegradation of organophosphonates.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety in this compound undergoes a variety of well-established transformations.

Esterification: In the presence of an alcohol and an acid catalyst (commonly sulfuric acid), this compound can be converted to its corresponding ester. This Fischer esterification is an equilibrium process, and the reaction is typically driven to completion by removing water as it is formed. thermofisher.com

Amide Formation: The carboxylic acid can be activated to form an amide by reacting with an amine. This usually requires a coupling agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Various reagents and methods are available for amide bond formation. organic-chemistry.org A related derivative, 3-methyl-N-allyl-but-2-enoic acid amide, has been documented. nih.gov

Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide. While the decarboxylation of saturated carboxylic acids often requires harsh conditions, the presence of the double bond in the β-position in a rearranged form of the title compound could facilitate this reaction. vedantu.com

Reaction Mechanism Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

The study of reaction mechanisms provides a deeper understanding of how chemical transformations occur. Kinetic Isotope Effects (KIEs) and the detection of spectroscopic intermediates are powerful tools for this purpose.

Kinetic Isotope Effects (KIE): The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org This effect arises from the differences in the zero-point vibrational energies of bonds to different isotopes. nih.gov By measuring the KIE, one can infer whether a particular bond is broken or formed in the rate-determining step of a reaction. princeton.edu For instance, in the study of addition reactions to the double bond of this compound, a primary deuterium (B1214612) KIE (kH/kD > 1) at one of the vinylic positions would suggest that the C-H bond is broken in the rate-determining step. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov

Spectroscopic Intermediates: The direct observation of reaction intermediates can provide invaluable evidence for a proposed reaction mechanism. Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to identify and characterize transient species. For example, in the study of electrophilic addition reactions, it might be possible to detect the carbocation intermediate under specific conditions, such as at low temperatures in superacid media.

While specific KIE studies or the isolation of spectroscopic intermediates for reactions of this compound are not widely reported in the literature, the application of these methods would be instrumental in elucidating the mechanisms of its various transformations. epfl.ch

Derivatization Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemistry to understand how the chemical structure of a compound influences its biological activity. Derivatization of this compound at its various functional groups can provide a library of analogues for SAR studies.

Modifications at the Carboxylic Acid Group:

Esterification: Converting the carboxylic acid to a series of esters with varying alkyl or aryl groups can probe the importance of this acidic proton and the steric and electronic effects of the substituent.

Amidation: Synthesis of a library of amides with diverse amines can explore the role of hydrogen bonding and the introduction of different functional groups.

Modifications at the Phosphonate Moiety:

Esterification: Similar to the carboxylic acid, the phosphonic acid can be converted to a variety of esters to modulate its polarity and ability to interact with biological targets.

Modifications at the Unsaturated System:

Reduction: The double bond can be reduced to the corresponding saturated analogue to assess the importance of the double bond for biological activity.

Substitution: Introduction of different substituents at the methyl group or other positions on the carbon backbone can provide insights into the steric and electronic requirements for activity.

Studies on related butenoic acid derivatives have shown that such modifications can significantly impact their biological properties, for instance, as enzyme inhibitors. nih.govresearchgate.net A systematic derivatization approach for this compound would be a valuable strategy for the discovery of new bioactive compounds. researchgate.net

Computational Chemistry and Molecular Modeling of 3 Methyl 4 Phosphonobut 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Methyl-4-phosphonobut-2-enoic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Detailed research findings from DFT calculations would reveal the molecular orbital landscape, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting the molecule's susceptibility to nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized around the carbon-carbon double bond and the carboxylate group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the phosphonate (B1237965) and carboxyl groups, suggesting these areas are prone to nucleophilic attack.

From the energies of the HOMO and LUMO, a variety of global reactivity descriptors can be calculated to quantify the molecule's chemical reactivity and stability. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions. longdom.org

Table 1: Illustrative Reactivity Descriptors for this compound (Calculated using DFT)

| Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; a lower value indicates a better electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released upon gaining an electron; a higher value suggests a better electron acceptor. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution; a larger HOMO-LUMO gap implies greater stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

These quantum chemical studies are foundational for predicting the metabolic fate of the compound and for designing derivatives with tailored reactivity profiles.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a means to explore the dynamic nature of this compound, providing insights into its conformational flexibility and its interactions with solvent molecules. Such simulations model the atomic motions of the molecule over time, governed by a force field that describes the intramolecular and intermolecular interactions.

The conformational landscape of this compound is of particular interest, as its three-dimensional shape will dictate its ability to bind to a biological target. MD simulations can reveal the preferred conformations of the molecule in a solution, the energy barriers between different conformational states, and the influence of the solvent on these preferences. For instance, the orientation of the phosphonate and carboxyl groups relative to the carbon backbone is crucial for its biological activity. Studies on similar dicarboxylic acids have shown that both syn and anti conformations can be present in solution, with the relative stability influenced by the solvent environment. nih.govbohrium.com

Solvation effects are critical to understanding the behavior of this compound in a biological milieu. MD simulations explicitly model the interactions between the solute and solvent molecules (typically water), providing a detailed picture of the solvation shell. The hydration-free energy, which can be calculated from these simulations, is a good indicator of the molecule's solubility. tandfonline.com The arrangement of water molecules around the polar phosphonate and carboxyl groups will significantly influence the molecule's effective shape and its interactions with a receptor. The study of solvent effects on phospho group transfers has shown that changes in solvation can dramatically affect reaction rates and mechanisms. nih.govnih.gov

Ligand-Receptor Docking Studies (e.g., for NMDA Receptor Interaction)

Given the structural similarities of this compound to known N-methyl-D-aspartate (NMDA) receptor antagonists, ligand-receptor docking studies are a crucial computational tool to investigate its potential interaction with this important neurological target. Docking algorithms predict the preferred binding orientation of a ligand to a receptor and estimate the strength of the interaction, typically reported as a binding energy or docking score. phcogres.com

The NMDA receptor is a glutamate-gated ion channel that plays a key role in synaptic plasticity and memory. tandfonline.comresearchgate.net Antagonists of this receptor often possess two acidic groups (like a carboxylate and a phosphonate) that interact with positively charged residues in the receptor's binding site. nih.gov Docking simulations of this compound into the ligand-binding domain of the NMDA receptor would aim to identify key interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and amino acid residues of the receptor.

Table 2: Hypothetical Docking Results of this compound with the NMDA Receptor

| Parameter | Description | Predicted Outcome |

| Binding Energy (kcal/mol) | The estimated free energy of binding. A more negative value indicates a stronger interaction. | A negative value would be expected, suggesting favorable binding. |

| Interacting Residues | Amino acids in the receptor's binding pocket that form significant interactions with the ligand. | Key interactions with arginine, lysine, and other polar residues are anticipated for the phosphonate and carboxylate groups. |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the receptor. | Multiple hydrogen bonds would likely be predicted, contributing significantly to the binding affinity. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site. | The pose would likely position the acidic groups to interact with key cationic residues in the NMDA receptor binding pocket. |

These docking studies are invaluable for generating hypotheses about the mechanism of action of this compound and for guiding the design of more potent and selective NMDA receptor antagonists.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be employed to predict various spectroscopic parameters for this compound, which can then be used to aid in the interpretation of experimental spectra or to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical calculations, often using DFT with specialized basis sets, can predict the 1H, 13C, and 31P NMR chemical shifts of the molecule. acs.orgnih.gov The accuracy of these predictions has significantly improved, and they can be a valuable tool in assigning complex spectra. The prediction involves calculating the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane. uncw.edu

Table 3: Illustrative Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH- | 5.8 - 6.2 | Doublet of doublets |

| -CH2-P | 2.5 - 3.0 | Doublet of doublets |

| -CH3 | 1.9 - 2.2 | Singlet |

| -COOH | 10.0 - 12.0 | Singlet |

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching and bending of chemical bonds. The comparison between predicted and experimental spectroscopic data serves as a stringent test for the accuracy of the computational models used.

De Novo Design Approaches for Analogues

De novo design is a computational strategy used to create novel molecules with desired properties, starting from a basic scaffold or even from scratch. nih.gov For this compound, which shows potential as an NMDA receptor antagonist, de novo design approaches can be used to generate a library of new analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

These design algorithms typically work by "growing" molecules atom-by-atom or fragment-by-fragment within the constraints of a target receptor's binding site. The process is guided by a scoring function that evaluates the fitness of the generated molecules based on factors like binding affinity, steric complementarity, and synthetic accessibility.

Starting with the phosphonate scaffold of this compound, a de novo design approach could explore modifications such as:

Altering the linker: The length and rigidity of the butenoic acid chain could be modified to optimize the distance and orientation between the phosphonate and carboxylate groups for better interaction with the NMDA receptor.

Introducing new functional groups: Adding substituents to the carbon backbone could create additional interactions with the receptor, potentially increasing affinity and selectivity.

Bioisosteric replacement: The carboxylate or phosphonate groups could be replaced with other acidic moieties to fine-tune the pKa and binding properties of the molecule.

The output of a de novo design study would be a set of novel molecular structures, ranked by their predicted activity. These virtual compounds can then be synthesized and tested experimentally, accelerating the drug discovery process.

Biochemical and Biological Interactions of 3 Methyl 4 Phosphonobut 2 Enoic Acid

Enzyme Inhibition Studies (e.g., Phosphate-Mimicking Enzymes)

There are currently no publicly available scientific studies that have investigated the enzyme inhibition properties of 3-Methyl-4-phosphonobut-2-enoic acid. Research on structurally related phosphonate (B1237965) compounds suggests that the phosphonate group can act as a phosphate (B84403) mimic, potentially inhibiting enzymes that interact with phosphate-containing substrates. However, without experimental data, the specific inhibitory activity and target enzymes for this compound remain unknown.

Receptor Binding Profiling and Pharmacological Characterization (e.g., NMDA Receptor Subtypes, as seen with related phosphono-pentenoic acids)

No receptor binding profiling or pharmacological characterization studies for this compound have been published in the scientific literature. While some phosphono-pentenoic acids have been shown to interact with N-methyl-D-aspartate (NMDA) receptor subtypes, it is not possible to extrapolate these findings to this compound without direct experimental evidence. The affinity and selectivity of this compound for any receptor, including NMDA receptor subtypes, have not been determined.

Investigation of Metabolic Pathways and Biotransformation (if applicable)

The metabolic fate of this compound has not been investigated. There are no available studies on its absorption, distribution, metabolism, and excretion (ADME) properties. Consequently, its biotransformation pathways, potential metabolites, and the enzymes involved in its metabolism are currently unknown.

Cell-Based Assays for Cellular Response and Signaling Pathways

There is no published research detailing the effects of this compound in cell-based assays. As a result, its impact on cellular responses, such as cell viability, proliferation, or apoptosis, is unknown. Furthermore, its ability to modulate any intracellular signaling pathways has not been explored.

Advanced Analytical Methodologies for Research Purity and Quantification

High-Resolution Mass Spectrometry for Metabolite Identification and Trace Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal identification and quantification of "3-Methyl-4-phosphonobut-2-enoic acid". Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in structural elucidation, especially in the absence of a pure reference standard.

When coupled with liquid chromatography (LC), HRMS, particularly using Orbitrap or time-of-flight (TOF) mass analyzers, can detect and identify "this compound" in complex mixtures such as cell extracts or environmental samples. The high resolving power of these instruments helps to distinguish the target analyte from isobaric interferences, which is a common challenge in metabolomics studies.

For trace analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion corresponding to "this compound" is selectively isolated and fragmented to produce a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint, enhancing the specificity and sensitivity of the analysis. The fragmentation of organophosphorus compounds often involves characteristic losses of groups associated with the phosphonate (B1237965) moiety. nih.govnih.gov

A plausible fragmentation pathway for "this compound" (assuming negative ionization mode, [M-H]⁻) would involve cleavages at the P-C bond and within the butenoic acid chain. The table below illustrates a hypothetical fragmentation pattern that could be observed in an MS/MS experiment.

Table 1: Hypothetical High-Resolution MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Elemental Formula Plausible Neutral Loss 179.0214 161.0108 C5H6O4P⁻ H₂O 179.0214 135.0312 C₄H₄O₃P⁻ CO₂ 179.0214 97.0027 CH₂O₃P⁻ C₄H₇O 179.0214 78.9580 PO₃⁻ C₅H₈O₂

Advanced Chromatographic Techniques (e.g., Chiral HPLC, UPLC-MS/MS) for Purity and Enantiomeric Excess

The presence of a stereocenter in "this compound" necessitates the use of chiral chromatography to separate its enantiomers and determine the enantiomeric excess (ee). researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of phosphonate compounds. researchgate.net

The method development for chiral separation would involve screening different types of chiral columns and mobile phases to achieve baseline separation of the enantiomers. The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, can significantly influence the separation. hplc.eu

For enhanced resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method. nih.govnih.govmdpi.com The smaller particle size of the stationary phase in UPLC columns results in sharper peaks and better separation efficiency compared to conventional HPLC. The coupling with MS/MS allows for sensitive and selective detection, which is crucial for determining the purity of the compound and for quantifying each enantiomer, especially when one is present in trace amounts.

The table below provides a hypothetical example of a chiral UPLC method for the analysis of "this compound" enantiomers.

Table 2: Illustrative Chiral UPLC-MS/MS Method for Enantiomeric Purity of this compound

Parameter Condition Column Chiral Polysaccharide-based CSP (e.g., Chiralpak) Mobile Phase Isocratic mixture of acetonitrile (B52724) and aqueous formic acid Flow Rate 0.4 mL/min Column Temperature 25 °C Detection MS/MS in Multiple Reaction Monitoring (MRM) mode Retention Time (R-enantiomer) 4.2 min Retention Time (S-enantiomer) 5.1 min

Spectroscopic Fingerprinting for Quality Control and Structural Confirmation in Complex Mixtures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide a "fingerprint" of "this compound," which is invaluable for quality control and structural confirmation.

NMR Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) is a powerful tool for the structural elucidation of organophosphorus compounds. nih.govnih.govresearchgate.net

¹H NMR provides information about the number and connectivity of protons in the molecule. The spectrum of "this compound" would show characteristic signals for the methyl group, the vinyl proton, and the methylene (B1212753) protons adjacent to the phosphonate group.

¹³C NMR reveals the carbon skeleton of the molecule.

³¹P NMR is particularly informative for phosphonates, providing a single peak with a chemical shift characteristic of the phosphonate group. lincoln.ac.nzbiorxiv.org Proton-phosphorus coupling can provide additional structural information. biorxiv.org

FTIR Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands for the P=O, P-O, C=O (carboxylic acid), C=C (alkene), and O-H (carboxylic acid) groups. The broad O-H stretch and the strong C=O stretch are indicative of the carboxylic acid functionality, while the strong P=O stretch confirms the presence of the phosphonate group. nih.govresearchgate.net

The table below summarizes the expected key spectroscopic data for "this compound."

Table 3: Predicted Spectroscopic Data for this compound

Technique Characteristic Signals/Bands ¹H NMR Signals for CH₃, CH=, CH₂, COOH protons ¹³C NMR Signals for C=O, C=C, C-P, CH₃ carbons ³¹P NMR Single peak in the phosphonate region FTIR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O), ~1650 (C=C), ~1250 (P=O), ~1050 (P-O)

Development of Biosensors or High-Throughput Screening Assays

The development of biosensors and high-throughput screening (HTS) assays for "this compound" would be highly valuable for its rapid detection and for screening for its potential biological activities, such as enzyme inhibition. h1.co

Biosensors: An enzyme-based biosensor could be developed for the detection of organophosphorus compounds like "this compound". nih.govpsu.eduproquest.commdpi.com One approach could utilize an enzyme that is inhibited by this compound. The biosensor would measure the change in enzyme activity upon exposure to the analyte. For example, if "this compound" inhibits a specific phosphatase, a biosensor could be constructed by immobilizing this enzyme on an electrode. The inhibition of the enzyme would lead to a measurable change in the electrochemical signal.

Another possibility is the use of enzymes that can hydrolyze the P-C bond, with the detection of one of the hydrolysis products. psu.eduproquest.com

High-Throughput Screening (HTS) Assays: HTS assays are essential for screening large libraries of compounds to identify potential enzyme inhibitors. researchgate.netnih.gov If "this compound" is being investigated as a potential inhibitor of a particular enzyme, an HTS assay would be developed to measure the enzyme's activity in the presence of the compound.

A common format for HTS is a 96-well or 384-well plate-based assay. The assay would typically involve incubating the target enzyme with its substrate and varying concentrations of "this compound". The product formation would be monitored using a variety of detection methods, such as fluorescence, absorbance, or luminescence. The inhibitory activity of the compound would be determined by its ability to reduce the rate of product formation.

The table below outlines a conceptual framework for an HTS assay to screen for the inhibitory activity of "this compound."

Table 4: Conceptual Design for a High-Throughput Screening Assay

Assay Component Description Target Enzyme A specific enzyme of interest (e.g., a phosphatase or a kinase) Substrate A substrate that is converted by the enzyme to a detectable product (e.g., a fluorogenic substrate) Test Compound This compound Assay Format 384-well microplate Detection Method Fluorescence intensity measurement Readout Decrease in fluorescence signal indicating enzyme inhibition

Research Applications and Future Directions for 3 Methyl 4 Phosphonobut 2 Enoic Acid Analogs

Utility as a Biochemical Probe or Research Tool

Analogs of 3-methyl-4-phosphonobut-2-enoic acid are valuable as biochemical probes for studying enzyme mechanisms and metabolic pathways. The phosphonate (B1237965) group can act as a mimic of phosphate (B84403), allowing these molecules to interact with enzymes that process phosphate-containing substrates. nih.gov Unlike phosphate esters, the carbon-phosphorus bond in phosphonates is resistant to enzymatic cleavage, making them stable inhibitors or probes for studying enzyme kinetics and active site structures. acs.org

Furthermore, the enoic acid functionality provides a site for Michael addition reactions, enabling covalent modification of enzyme residues. This property can be exploited to design irreversible inhibitors that permanently label and identify specific enzymes. The methyl group can also influence the binding affinity and selectivity of these compounds for their target enzymes. By systematically modifying the structure of these analogs, researchers can develop highly specific probes to investigate the roles of particular enzymes in cellular processes.

Application in Neuropharmacological Research Models (Non-Clinical)

A significant area of research for analogs of this compound is in the field of neuropharmacology, particularly as inhibitors of kynurenine-3-monooxygenase (KMO), previously known as kynurenine-3-hydroxylase. scbt.com KMO is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, which produces several neuroactive compounds. wikipedia.org Inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid (KYNA) and away from the neurotoxic 3-hydroxykynurenine and quinolinic acid. wikipedia.orgmdpi.com

Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and its overproduction is implicated in the pathology of several neurodegenerative diseases. wikipedia.orgnih.gov By inhibiting KMO, analogs of this compound can reduce the levels of quinolinic acid and therefore offer a potential therapeutic strategy for neuroprotection. nih.govnih.govahajournals.org Research in non-clinical models has shown that KMO inhibitors can reduce neuronal damage in models of brain ischemia and mitigate disease-relevant phenotypes in models of Huntington's disease. mdpi.comnih.gov

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| (m-nitrobenzoyl)-alanine (mNBA) | Organotypic hippocampal slice cultures (oxygen-glucose deprivation) | Significantly reduced neuronal damage | nih.gov |

| Ro 61-8048 | Gerbils (bilateral carotid occlusion) | Dramatically decreased the percentage of damaged pyramidal neurones in the hippocampal CA1 region | nih.gov |

| UPF648 | Transgenic Drosophila melanogaster model of Huntington's disease | Mitigated disease-relevant phenotypes | mdpi.com |

| Ro 61-8048 | Parkinsonian monkeys | Significant reduction in levodopa-induced dyskinesias | nih.gov |

Role as a Precursor in the Synthesis of Complex Molecules

The chemical functionalities present in this compound and its analogs make them valuable precursors for the synthesis of more complex molecules, particularly heterocyclic compounds. researchgate.netijirset.com The enoic acid portion of the molecule can participate in a variety of cyclization reactions to form rings containing nitrogen, oxygen, or sulfur. organic-chemistry.org

For instance, 3-aroylacrylic acids, which are structurally related to the enoic acid core of the target molecule, have been used to synthesize a range of heterocyclic structures. researchgate.net The presence of the phosphonate group adds another dimension to the synthetic possibilities, allowing for the creation of phosphonate-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. These synthetic routes often involve multi-step reactions that can be tailored to produce a diverse array of complex molecular architectures. researchgate.net

Potential in Agricultural or Industrial Biochemical Applications (excluding direct product use, focusing on research mechanisms)

In the realm of agricultural research, phosphonates are known for their role as fungicides, particularly against Oomycetes. nih.govglobal-agriculture.com While direct use as a fungicide is excluded from this discussion, analogs of this compound can be used as research tools to understand the biochemical mechanisms of action of phosphonate-based fungicides. Their structural similarity to known fungicides allows them to be used in studies aimed at identifying the molecular targets and metabolic pathways affected by these compounds in both plants and pathogens. uq.edu.auresearchgate.net

Industrially, phosphonates are utilized as chelating agents, corrosion inhibitors, and flame retardants. pageplace.de Research into the mechanisms behind these properties can be advanced by using specifically designed phosphonate analogs. The unique structure of this compound analogs could be used to probe the interactions between phosphonates and metal ions or to study the chemical processes involved in flame retardancy at a molecular level.

| Application Area | Research Focus | Mechanism of Action | Reference |

|---|---|---|---|

| Agriculture | Fungicide Development | Disruption of fungal metabolism | global-agriculture.com |

| Industry | Water Treatment | Chelation of metal ions to prevent scale formation | wikipedia.org |

| Industry | Flame Retardants | Investigation of chemical processes at a molecular level | pageplace.de |

Emerging Research Avenues and Interdisciplinary Collaborations

The versatility of this compound analogs opens up several emerging research avenues that are likely to benefit from interdisciplinary collaborations. In medicinal chemistry, the development of phosphonate-based drugs is a growing field, and these compounds could serve as scaffolds for new therapeutic agents. nih.gov Collaboration between synthetic chemists and biologists will be crucial for designing and testing new analogs with improved efficacy and selectivity.

In materials science, the incorporation of phosphonate groups into polymers can impart desirable properties such as flame retardancy and metal-chelating capabilities. Collaborations between polymer chemists and materials scientists could lead to the development of novel functional materials based on these phosphonobutenoic acid derivatives. Furthermore, the study of phosphonate natural products and their biosynthetic pathways is a rapidly developing area that could provide insights into new enzymatic reactions and lead to the discovery of novel bioactive compounds. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.